molecular formula C19H17ClF3N5O2S B2560791 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide CAS No. 1223795-84-3

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

Cat. No. B2560791
CAS RN: 1223795-84-3
M. Wt: 471.88
InChI Key: PXYVEMVSCMFTBX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chloro group, a trifluoromethyl group, a piperidinyl group, a thiazolopyrimidinone group, and an acetamide group. These groups could potentially contribute to the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the chloro group can undergo nucleophilic substitution reactions, and the acetamide group can participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups like acetamide would likely make the compound polar and potentially soluble in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with. Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a new compound, further studies could be conducted to explore its properties, potential uses, and safety .

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N5O2S/c20-11-4-5-13(12(8-11)19(21,22)23)25-14(29)9-28-10-24-16-15(17(28)30)31-18(26-16)27-6-2-1-3-7-27/h4-5,8,10H,1-3,6-7,9H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYVEMVSCMFTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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